N-cyclohexyl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c1-23-16(11-24-14-9-5-6-10-15(14)28-19(24)26)21-22-18(23)27-12-17(25)20-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMMGMXDNKZZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Thioether Formation: The triazole and benzothiazole intermediates are then linked via a thioether bond, typically using a thiol and an alkylating agent.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bridge in the triazole ring is susceptible to nucleophilic displacement under oxidative or alkaline conditions. For example:
This reactivity is consistent with analogous thioether-containing triazoles, where oxidation enhances electrophilicity for downstream modifications .
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCOR) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates:
The stability of the acetamide group depends on steric hindrance from the cyclohexyl substituent, which may slow hydrolysis kinetics.
Cyclization Reactions
The triazole and thiazole rings participate in cycloaddition or intramolecular cyclization under catalytic conditions:
These reactions exploit the electron-deficient nature of the triazole ring, enabling regioselective bond formation .
Electrophilic Substitution on Aromatic Rings
The benzo[d]thiazol-3(2H)-one and triazole rings undergo electrophilic substitution:
Steric effects from the cyclohexyl group may direct substitution to the thiazole ring over the triazole.
Reductive Modifications
Catalytic hydrogenation reduces unsaturated bonds or heterocyclic rings:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Reduction of thiazole ring | H₂ (1 atm), Pd/C, ethanol, 50°C | Dihydrothiazole derivative |
Selective reduction preserves the triazole ring due to its aromatic stability .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions modify substituents:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane | Aryl-substituted analogs at the |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 393.54 g/mol
- CAS Number : 896677-87-5
The structure includes a triazole ring, which is known for its biological activity, and a thiazole moiety that enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-cyclohexyl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. For instance, derivatives of thiazole and triazole have shown promising results against various bacterial strains and fungi. In vitro tests demonstrated that these compounds inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antimicrobial agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that similar triazole derivatives exhibit significant cytotoxic effects against cancer cell lines, including breast cancer (MCF7). The mechanism often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy . Molecular docking studies have been employed to understand the binding interactions between these compounds and cancer-related targets, providing insights into their mechanism of action.
Anti-inflammatory Properties
Compounds containing thiazole and triazole rings have also been investigated for their anti-inflammatory effects. In silico studies suggest that these compounds may act as inhibitors of key inflammatory pathways, making them suitable for further development as anti-inflammatory drugs .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives based on the thiazole and triazole framework. These derivatives were evaluated for their antimicrobial and anticancer activities using various assays such as the Sulforhodamine B assay for cancer cell lines and standard methods for antimicrobial testing. The most active compounds showed MIC values comparable to existing antibiotics, indicating their potential as new therapeutic agents .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar compounds revealed strong binding affinities to specific targets involved in cancer progression. For example, docking simulations indicated that certain derivatives could effectively bind to estrogen receptors, which are crucial in breast cancer development . This highlights the importance of computational methods in predicting the biological activity of new compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups may allow it to bind to these targets and modulate their activity, leading to the observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key structural features :
- 1,2,4-Triazole ring : Imparts metabolic stability and hydrogen-bonding capacity.
- Cyclohexyl group : Improves lipophilicity, influencing membrane permeability.
Synthetic routes for analogous 1,2,4-triazole derivatives often involve cyclization of thiosemicarbazides or alkylation of triazole-thiol intermediates . However, the presence of the benzothiazolone substituent in this compound necessitates specialized coupling reagents and controlled reaction conditions to avoid side reactions .
Comparison with Similar Compounds
This section evaluates structural analogs and their physicochemical/biological properties.
Structural Analogues and Substituent Effects
Table 1: Key Analogues and Their Properties
Key Findings
Bioactivity Profile: The target compound’s benzothiazolone group may confer superior kinase inhibition compared to thiophene or pyrazole derivatives, as benzothiazolones are known ATP-binding site disruptors . Thiophene-substituted analogs (e.g., ) exhibit stronger antifungal activity but lower solubility due to hydrophobic thiophene rings. Pyrazole-phenyl derivatives (e.g., ) show moderate anti-inflammatory activity but higher metabolic stability than the target compound, attributed to the phenyl group’s steric protection.
Physicochemical Properties :
- The cyclohexyl group in the target compound enhances lipophilicity (calculated LogP ≈ 3.5) compared to morpholine-containing analogs (LogP ≈ 2.1), suggesting better blood-brain barrier penetration .
- Hydrazide derivatives (e.g., ) have higher aqueous solubility but reduced plasma stability due to hydrolytic susceptibility.
Synthetic Complexity :
- The target compound requires multi-step synthesis (5–7 steps) with yields <40%, whereas thiophene analogs are synthesized in 3–4 steps with >60% yields .
Biological Activity
N-cyclohexyl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, a complex heterocyclic compound, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 509.6 g/mol. Its structure includes a cyclohexyl group, a thiazole moiety, and a triazole ring, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₅O₃S₂ |
| Molecular Weight | 509.6 g/mol |
| CAS Number | 896677-87-5 |
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that it effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibitory effects were quantified, showing a significant reduction in COX-2 activity at concentrations as low as 10 μM. This suggests that the compound may serve as a selective COX-2 inhibitor, which is critical in developing therapies for inflammatory diseases .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains revealed notable antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could be effective in treating infections caused by resistant strains .
3. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. In cell line assays, it demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .
4. Neuroprotective Effects
Emerging evidence indicates that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, the compound showed potential in reducing oxidative stress and inflammation within neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease .
Case Study 1: COX Inhibition
A study conducted by researchers aimed to evaluate the selectivity of N-cyclohexyl derivatives as COX inhibitors. The results indicated that compounds similar to N-cyclohexyl showed over 80% inhibition of COX-2 at 10 μM concentration while maintaining lower inhibition levels for COX-1. This selectivity is crucial for minimizing side effects associated with non-selective NSAIDs .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, N-cyclohexyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial effects with MIC values ranging from 15 to 30 μg/mL, indicating potential for development into therapeutic agents for bacterial infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-cyclohexyl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodology :
- Stepwise synthesis : Begin with thiazole or triazole precursors, followed by acylation and coupling reactions. For example, thiosemicarbazide intermediates can be cyclized under reflux with ethanol or dimethylformamide (DMF) as solvents .
- Key conditions : Use sodium hydride as a base catalyst, maintain temperatures between 60–80°C, and monitor progress via thin-layer chromatography (TLC) .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of thiol to chloroacetamide derivatives) and reaction times (1–3 hours under reflux) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to verify functional groups (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, acetamide carbonyl at ~170 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., molecular ion peak at m/z 468.57) and fragmentation patterns .
- Elemental analysis : Validate empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What preliminary assays are recommended for evaluating its biological activity?
- Methodology :
- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zones of inhibition measured at 24–48 hours .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with IC calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated to improve its bioactivity?
- Methodology :
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing cyclohexyl with benzyl or fluorophenyl groups) and compare IC values .
- Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2, EGFR) .
Q. What strategies resolve contradictions in bioactivity data across different experimental setups?
- Methodology :
- Standardized protocols : Replicate assays under identical conditions (e.g., solvent: DMSO ≤1%, cell density: 10 cells/well) to minimize variability .
- Meta-analysis : Compare datasets from multiple studies (e.g., antimicrobial IC ranges) using statistical tools (e.g., ANOVA) to identify outliers .
Q. How does solvent polarity or pH affect the compound’s stability and reactivity?
- Methodology :
- Stability studies : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, analyzing degradation via HPLC .
- Reactivity profiling : Test nucleophilic substitution reactions in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents, monitoring by -NMR .
Q. What advanced techniques elucidate its interaction mechanisms with biological targets?
- Methodology :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., , ) to immobilized enzymes .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
Methodological Challenges and Solutions
Q. How to address low solubility in bioassays?
- Solution :
- Use co-solvents like DMSO (≤1% v/v) or formulate as nanoparticles via solvent evaporation .
- Confirm solubility limits via UV-Vis spectroscopy at λ (e.g., 280 nm) .
Q. What analytical approaches validate synthetic intermediates?
- Solution :
- LC-MS : Track intermediates in real-time during multi-step synthesis .
- X-ray crystallography : Resolve ambiguous structures (e.g., tautomeric forms of triazole-thione derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
